1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that is related to 1-(1-Adamantyl)ethylamine hydrochloride . It is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .
Synthesis Analysis
The synthesis of similar compounds like amantadine hydrochloride has been reported. The process involves the preparation of the compound through intermediate N-(1-adamantyl)-acetamide in four or three steps. These procedures start with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid using the Ritter-type reaction .Molecular Structure Analysis
The molecular formula of this compound is C12H21N·HCl, and its molecular weight is 215.77 .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal . It is freely soluble in hot water . The melting point of the compound is 375 °C .Scientific Research Applications
Tetrahydropyridine Derivatives Synthesis
A series of tetrahydropyridines was synthesized when 1-adamantyl or t-butyl mercaptan was added to a solution of pyridine N-oxide and triethylamine in acetic anhydride. This synthesis pathway produced predominantly 1-acetyl-2-alkylthio-3-acetoxy-6-hydroxy-1,2,3,6-tetrahydropyridines, highlighting the chemical versatility of adamantyl-substituted tetrahydropyridines (J. Kokosa, L. Bauer, & R. Egan, 1976).
Anticancer Applications
Structural modifications of (E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), an inducer of cell cycle arrest and apoptosis in cancer cells, by introducing nitrogen atoms into the cinnamyl ring showed that pyrimidine and pyridine analogues were more soluble and potent in inducing KG-1 acute myeloid leukemia cell apoptosis. This research suggests adamantane derivatives' potential in enhancing pharmacologic properties for cancer treatment (Zebin Xia et al., 2011).
Neurodegenerative Diseases Research
The neuroprotective effects of NMDA antagonists against MPTP toxicity in monkey models suggest that glutamate antagonists, including adamantane derivatives like amantadine, may retard the progression and improve the symptomatology of Parkinson's disease. This insight underlines the therapeutic potential of adamantane-based compounds in addressing neurodegenerative diseases (K. Lange & P. Riederer, 1994).
Antimicrobial and Antioxidant Activities
Tetrahydropyridines, including adamantyl-substituted derivatives, have shown promise as antioxidants and antimicrobials. For instance, certain thiotetrahydropyridines exhibit significant scavenging activities against superoxide and free radicals, and possess antimicrobial properties against various pathogens, indicating their potential for medicinal applications (R. Lawung et al., 2009).
Polymer Science
Adamantane-containing polyamide-imides have been synthesized, showing excellent thermal stability and solubility in various solvents. These materials, due to their inherent viscosities and thermal properties, are promising for advanced applications in polymer science, illustrating the broad applicability of adamantane derivatives in materials engineering (D. Liaw & Been-Yang Liaw, 2001).
Mechanism of Action
- The primary target of amantadine hydrochloride is the M2 protein channel of influenza A viruses. Specifically, it antagonizes the M2 proton channel, preventing the release of viral genetic material into the host cytoplasm .
- Amantadine inhibits almost every influenza virus, particularly influenza A. By blocking the M2 proton channel, it prevents endosomal escape, hindering viral replication and spread .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
The high reactivity of adamantane derivatives, including 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride, offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This opens up potential future directions in the fields of pharmaceuticals, fuels, and polymers .
Properties
IUPAC Name |
1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N.ClH/c1-12-3-2-4-17(11-12)16-8-13-5-14(9-16)7-15(6-13)10-16;/h3,13-15H,2,4-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKYZEVEQZKTMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C23CC4CC(C2)CC(C4)C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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